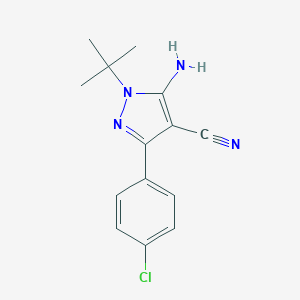

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

Descripción general

Descripción

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a tert-butyl group, a chlorophenyl group, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with tert-butyl hydrazine to form an intermediate hydrazone, which then undergoes cyclization with malononitrile in the presence of a base to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amine derivatives of the pyrazole compound.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of certain kinases involved in inflammatory responses, which could lead to the development of novel anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory diseases .

Agrochemical Applications

In agrochemistry, this compound has potential uses as a pesticide or herbicide. Its ability to interact with plant physiological processes can be harnessed to develop effective crop protection agents.

Pest Resistance

Studies suggest that this compound can be effective against specific pests by disrupting their metabolic pathways. Field trials have shown promising results in reducing pest populations while maintaining crop yield .

Material Science Applications

The unique properties of this compound extend to material science, where it can be utilized in the synthesis of advanced materials.

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this pyrazole derivative into polymer matrices can improve their performance in various applications .

Case Studies

- Anticancer Activity Evaluation : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines, showing a dose-dependent inhibition of cell growth.

- Field Trials for Pest Control : In agricultural research, field trials indicated that formulations containing this compound significantly reduced aphid populations on treated crops compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions with target molecules, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1-(Tert-Butyl)-3-Phenyl-1H-Pyrazole-4-Carbonitrile: Lacks the chlorine substituent on the phenyl ring.

5-Amino-1-(Tert-Butyl)-3-(4-Methylphenyl)-1H-Pyrazole-4-Carbonitrile: Contains a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a bioactive compound or a material with specific properties.

Actividad Biológica

5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Formula: C₁₄H₁₅ClN₄

Molecular Weight: 270.75 g/mol

CAS Number: 180903-14-4

Melting Point: 154–156 °C

Hazard Classification: Irritant

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions where various intermediates are formed. The pyrazole scaffold is crucial for its biological activity, allowing for modifications that enhance efficacy against specific targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. For instance, a study reported that various substituted pyrazoles exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

The selectivity for COX-2 over COX-1 is particularly important as it minimizes gastrointestinal side effects associated with non-selective NSAIDs.

Antifungal Activity

In vitro studies have shown that pyrazole derivatives possess antifungal properties. For example, a recent investigation demonstrated that compounds similar to this compound exhibited activity against various fungal strains, outperforming traditional antifungal agents like ketoconazole.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | TBD |

| Aspergillus niger | TBD |

| Trichoderma viride | TBD |

Anticancer Potential

Emerging research suggests that pyrazole derivatives may also exhibit anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in significant reduction of inflammation compared to control groups. Histopathological analysis confirmed minimal damage to gastric tissues, indicating a favorable safety profile.

Case Study 2: Antifungal Efficacy

A series of tests conducted on fungal strains revealed that the compound effectively inhibited growth at low concentrations. The mechanism was further elucidated through molecular docking studies, suggesting interaction with fungal sterol biosynthesis pathways.

Propiedades

IUPAC Name |

5-amino-1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCFCHLGYDCCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372650 | |

| Record name | 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180903-14-4 | |

| Record name | 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.